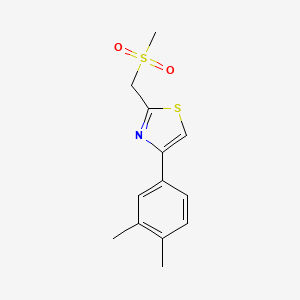![molecular formula C12H16FNO2S B7593335 N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide (CFMS) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CFMS is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation.
Mechanism of Action
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation. By blocking the activity of TRPV1, this compound can reduce pain and inflammation. The TRPV1 channel is also involved in the regulation of body temperature, and this compound has been shown to have a hypothermic effect in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.1 nM. It has also been shown to be selective for TRPV1, with no significant activity against other ion channels. This compound has a half-life of approximately 1 hour in rats, making it suitable for use in animal studies.
Advantages and Limitations for Lab Experiments
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has several advantages for use in lab experiments. It is a highly pure compound, which ensures reproducibility of results. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound has some limitations, including its short half-life and the need for specialized equipment and protocols for its administration.
Future Directions
There are several future directions for research on N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as neuropathic pain and cancer. Additionally, the development of new methods for the administration of this compound could improve its therapeutic potential.
Synthesis Methods
The synthesis of N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide involves the reaction of cyclopropyl-(4-fluorophenyl)methanamine with methyl methanesulfonate in the presence of a base. The reaction yields this compound as a white solid with a purity of greater than 99%. The synthesis method has been optimized to ensure high yields and purity, making this compound an ideal compound for scientific research.
Scientific Research Applications
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
properties
IUPAC Name |
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-14(17(2,15)16)12(9-3-4-9)10-5-7-11(13)8-6-10/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXBPCNPTUSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)




![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
